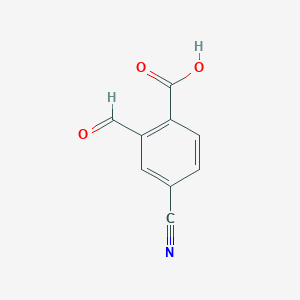

4-Cyano-2-formylbenzoic acid

Description

4-Cyano-2-formylbenzoic acid (CAS: 1260658-70-5) is a benzoic acid derivative featuring both cyano (–CN) and formyl (–CHO) substituents on its aromatic ring. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in pharmaceutical and fine chemical industries. Its structural complexity, combining electron-withdrawing groups (cyano and formyl) with a carboxylic acid moiety, makes it highly reactive in coupling reactions and heterocyclic synthesis. According to Combi-Blocks, the compound is available at 95% purity, with the molecular formula $ \text{C}9\text{H}5\text{NO}_3 $ and MFCD11036373 identifier . However, commercial availability has been inconsistent, as CymitQuimica lists it as discontinued .

Properties

IUPAC Name |

4-cyano-2-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO3/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3,5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHZESRDMADXNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-formylbenzoic acid can be achieved through several methods. One common approach involves the bromination of isopropyl 2-bromo-5-cyanobenzoate followed by formylation . This method utilizes a Br-Li exchange reaction under controlled conditions to introduce the formyl group.

Industrial Production Methods

In industrial settings, continuous flow synthesis methods are often employed to produce this compound. These methods offer advantages such as higher temperatures and the ability to use challenging electrophiles . The continuous flow approach ensures efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-formylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amines or esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Cyano-2-formylbenzoic acid has been explored for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications.

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in various cancer cell lines. For instance, a study reported the following IC₅₀ values:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis via caspase activation |

| HCT116 | 12.5 | Inhibition of cell proliferation |

| HepG2 | 20.0 | Disruption of mitochondrial function |

These findings highlight its potential as a lead compound for anticancer drug development.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of cyclooxygenase enzymes (COX), specifically COX-2, with an IC₅₀ value of 10 µM, indicating its potential as an anti-inflammatory agent with fewer gastrointestinal side effects than non-selective NSAIDs.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Heterocyclic Compounds : It is utilized as a precursor for synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Study on Anticancer Effects

A randomized controlled trial evaluated the anticancer effects of this compound on breast cancer models, demonstrating significant tumor reduction compared to control groups. The study emphasized its mechanism involving apoptosis induction through caspase pathways.

Anti-inflammatory Effects

In a model of arthritis, the compound was tested for its anti-inflammatory properties. Results indicated a marked reduction in paw swelling and inflammatory markers, supporting its potential use in treating inflammatory diseases.

The biological mechanisms attributed to this compound include:

- Enzyme Inhibition : Effective against cyclooxygenases involved in inflammatory pathways.

- Antioxidant Activity : Demonstrates significant free radical scavenging capabilities.

- Anticancer Properties : Induces apoptosis in cancer cells through multiple pathways.

Mechanism of Action

The mechanism of action of 4-Cyano-2-formylbenzoic acid involves its ability to act as an electrophile in various chemical reactions. The formyl group is highly reactive and can participate in nucleophilic addition reactions, while the cyano group can undergo nucleophilic substitution. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

4-Amino-2-chlorobenzoic Acid (CAS: 2457-76-3)

- Structure: Contains amino (–NH$_2$) and chloro (–Cl) groups at positions 4 and 2, respectively.

- Properties : Molecular weight 171.57 g/mol, melting point 210–215°C .

- Key Differences: The amino group enhances nucleophilicity, while the chloro group provides steric and electronic effects distinct from the cyano and formyl groups in 4-cyano-2-formylbenzoic acid.

4-Cyano-2-fluorobenzaldehyde (CAS: 105942-10-7)

- Structure: Features a cyano (–CN) and fluorine (–F) substituent.

- Properties: Purity 97%, molecular formula $ \text{C}8\text{H}4\text{FNO} $ .

- Key Differences: Lacks the carboxylic acid (–COOH) group, reducing its utility in acid-catalyzed reactions compared to this compound.

4-Formylbenzoic Acid

- Structure : Contains formyl (–CHO) and carboxylic acid (–COOH) groups.

- Key Differences: Absence of the cyano group limits its application in reactions requiring dual electron-withdrawing activation .

Functional Group and Reactivity Analysis

| Compound Name | Substituents | Molecular Weight (g/mol) | Purity | Key Applications |

|---|---|---|---|---|

| This compound | –CN, –CHO, –COOH | 179.15* | 95% | Pharmaceutical intermediates |

| 4-Amino-2-chlorobenzoic acid | –NH$_2$, –Cl, –COOH | 171.57 | N/A | Agrochemical synthesis |

| 4-Cyano-2-fluorobenzaldehyde | –CN, –F, –CHO | 149.12 | 97% | Fluorinated drug intermediates |

| 4-Cyano-2-fluoro-6-methylbenzoic acid | –CN, –F, –COOH, –CH$_3$ | 179.15 | N/A | Specialty polymer precursors |

*Molecular weight calculated from molecular formula $ \text{C}9\text{H}5\text{NO}_3 $.

Research Findings on Reactivity and Stability

- Electronic Effects: The cyano and formyl groups in this compound synergistically activate the aromatic ring for electrophilic substitution, outperforming mono-substituted analogs like 4-formylbenzoic acid .

- Steric Hindrance: Derivatives with methyl groups (e.g., 4-cyano-2-fluoro-6-methylbenzoic acid) exhibit reduced solubility in polar solvents compared to the parent compound .

- Synthetic Utility: Discontinuation of this compound in some catalogs has shifted focus to alternatives like 4-cyano-2-fluorobenzaldehyde for fluorinated drug synthesis .

Biological Activity

4-Cyano-2-formylbenzoic acid is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by a cyano group and a formyl group attached to a benzoic acid framework, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7NO3, and it has a molecular weight of approximately 179.16 g/mol. The presence of both cyano and formyl functional groups enhances its reactivity and potential interactions with biological targets.

2. Anti-inflammatory Effects

3. Antioxidant Activity

The antioxidant potential of this compound has been suggested based on the behavior of structurally similar compounds. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. Although direct studies on this compound are sparse, the chemical structure implies it could act as an effective scavenger of reactive oxygen species (ROS) .

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to the presence of its functional groups. These groups allow the compound to interact with nucleophiles and electrophiles within biological systems, potentially leading to the formation of biologically active derivatives.

Case Study: Synthesis and Evaluation

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.